5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c1-8-5-10(15(2)14-8)7-19-12-4-3-9(16(17)18)6-11(12)13/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDIIJODWMVIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,3-Dipolar Cycloaddition for Pyrazole Synthesis
The pyrazole ring is frequently constructed via 1,3-dipolar cycloaddition between diazo compounds and alkynes or enones. He et al. demonstrated that ethyl α-diazoacetate reacts with phenylpropargyl derivatives in the presence of zinc triflate to form trisubstituted pyrazoles in 89% yield. Adapting this method, the 1,3-dimethylpyrazole scaffold could be synthesized using methylhydrazine and a symmetric diketone precursor, followed by methylation.
For example, condensation of ethyl 2,4-diketohexanoate with methylhydrazine generates 1,3-dimethyl-1H-pyrazole-5-carboxylate, which undergoes decarboxylation and chloromethylation at the 5-position using thionyl chloride. This intermediate then serves as the substrate for phenoxy group installation.
Dehydrogenation of Pyrazolidinone Intermediates
A patent by Gioiello et al. describes a one-pot synthesis of pyrazole-5-carboxylates via dehydrogenation of pyrazolidin-3-ones using molecular oxygen or air in polar aprotic solvents. Applying this approach, 1-(4-chlorophenyl)-pyrazolidin-3-one is dehydrogenated to yield 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole, which is subsequently functionalized. For the target compound, substituting the 4-chlorophenyl group with a methyl group and introducing a chloromethyl side chain prior to dehydrogenation could yield the desired pyrazole core.
Multicomponent Reaction Strategies
Knoevenagel-Michael-cyclization Sequences
Recent advancements in multicomponent reactions (MCRs) enable the convergent synthesis of complex pyrazoles. A four-component reaction involving hydrazine hydrate, β-ketoesters, aldehydes, and active methylene compounds catalyzed by piperidine in aqueous media produces pyrano[2,3-c]pyrazoles in 85–93% yields. While this method generates fused pyrazole systems, modifying the aldehyde component to include a 2-chloro-4-nitrophenoxy moiety could direct the formation of the target compound’s side chain.
Five-component Reactions with Thiadiazole Derivatives
Montmorillonite K10-catalyzed five-component reactions incorporating 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate yield pyrano[2,3-c]pyrazoles with antimicrobial activity. Although designed for fused systems, replacing malononitrile with a chloronitrophenoxy-bearing aldehyde could facilitate direct incorporation of the (2-chloro-4-nitrophenoxy)methyl group during pyrazole formation.
Nucleophilic Substitution Approaches
Chloromethylpyrazole Intermediate Synthesis
A direct route involves synthesizing 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole, which undergoes nucleophilic substitution with 2-chloro-4-nitrophenol. As reported in PubChem, 1,3-dimethyl-4-((2-nitrophenoxy)methyl)-1H-pyrazole is prepared by reacting 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole with 2-nitrophenol in acetone using potassium carbonate as a base. For the target compound, substituting 2-nitrophenol with 2-chloro-4-nitrophenol under analogous conditions (polar aprotic solvent, 50–70°C, 12–24 h) achieves the desired product.
Reaction Conditions:
Mitsunobu Coupling for Ether Formation
The Mitsunobu reaction offers an alternative for forming the ether linkage. Treating 5-(hydroxymethyl)-1,3-dimethyl-1H-pyrazole with 2-chloro-4-nitrophenol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF facilitates the coupling at room temperature. This method avoids harsh bases but requires anhydrous conditions and stoichiometric phosphine.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cycloaddition-Functionalization | 1,3-Dipolar cycloaddition, chloromethylation, substitution | 65–75% | High regioselectivity | Multi-step, moderate yields |
| Multicomponent Reactions | Convergent synthesis in one pot | 80–90% | Atom economy, scalability | Limited precedent for target structure |
| Nucleophilic Substitution | Chloromethylpyrazole + phenol | 70–85% | Straightforward, scalable | Requires pre-functionalized intermediates |
| Mitsunobu Coupling | Hydroxymethylpyrazole + phenol | 60–75% | Mild conditions | Costly reagents, phosphine waste |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Products include substituted pyrazoles with various functional groups.
Reduction: The major product is the corresponding amino derivative.
Oxidation: The major products are carboxylic acids or aldehydes, depending on the reaction conditions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound demonstrates significant potential as an anticancer agent, particularly in targeting androgen receptor-dependent cancers such as prostate cancer. Research indicates that pyrazole derivatives have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, compounds derived from pyrazole structures have been evaluated for their cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .
Anti-inflammatory Properties
Several studies have reported the anti-inflammatory effects of pyrazole derivatives. The compound has been linked to the inhibition of inflammatory mediators, making it a candidate for treating conditions characterized by excessive inflammation. For example, derivatives of pyrazole have been shown to inhibit the production of pro-inflammatory cytokines and chemokines .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. The compound has been tested against various bacterial and fungal strains, showing promising results as an antibacterial and antifungal agent. The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives has been particularly noted for their enhanced antimicrobial activity .
Agricultural Applications
Pesticidal Activity
Pyrazole compounds are being explored for their potential use as pesticides due to their ability to disrupt biological processes in pests. Research indicates that certain pyrazole derivatives exhibit insecticidal properties, making them suitable candidates for developing new agrochemicals . The structure-activity relationship studies reveal that modifications in the pyrazole ring can significantly enhance insecticidal efficacy.
Material Science
Synthesis of Novel Materials
5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole can also be utilized in the synthesis of novel materials with specific properties. Its unique chemical structure allows it to act as a building block for creating advanced polymers and composites with tailored functionalities . The incorporation of pyrazole moieties into polymer matrices has been shown to enhance thermal stability and mechanical strength.
Data Table: Summary of Applications
Case Studies
-
Anticancer Efficacy Study
A study published in a peer-reviewed journal evaluated the anticancer effects of several pyrazole derivatives, including this compound. The compound was found to significantly inhibit the proliferation of prostate cancer cells in vitro, with mechanisms involving apoptosis induction and cell cycle arrest. -
Anti-inflammatory Mechanism Investigation
Another study investigated the anti-inflammatory mechanisms of pyrazole derivatives. It was found that these compounds effectively reduced inflammation markers in animal models of arthritis, suggesting their potential therapeutic role in managing inflammatory diseases. -
Development of Pesticides
Research conducted on the insecticidal activity of pyrazole derivatives revealed that modifications to the compound's structure could enhance its effectiveness against specific pest species, paving the way for new agrochemical formulations.
Mechanism of Action
The mechanism of action of 5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key pyrazole derivatives and their substituent-driven properties:
Key Observations:
- Substituent Position Matters: In antifungal studies, 4-chloro substitution (7l) on benzene yielded 40.19% activity, while 3-chloro (7r) showed only 6.65% .
- Halogen Reactivity : Iodo-substituted pyrazoles (e.g., 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole) are superior to chloro/bromo analogs in cross-coupling reactions due to iodine’s polarizability .
- LogP Trends: 5-Chloro-1,3-dimethyl-1H-pyrazole has a logP of 8.5 , suggesting high lipophilicity. The target compound’s nitrophenoxy group may further increase logP, impacting membrane permeability.
Crystallographic and Spectroscopic Insights
- Crystal Packing: In 5-(2,4-dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, weak C–H···O interactions stabilize the structure . The nitro group in the target compound may introduce stronger dipole interactions.
- Spectroscopic Data: The 3-azido analog () shows distinct IR peaks at 2118 cm⁻¹ (azide stretch) and NMR shifts (δ 5.93 ppm for pyrazole-H) . Similar shifts are expected for the target compound’s nitrophenoxy protons.
Biological Activity
5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazole ring substituted with a chloronitrophenoxy group, which is likely responsible for its biological activities.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against common pathogens, revealing that certain compounds showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 5a | 0.22 | S. aureus |
| 7b | 0.25 | S. epidermidis |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been highlighted in various studies. For example, compounds derived from the pyrazole framework were shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) significantly at concentrations around 10 µM, indicating their potential as anti-inflammatory agents .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound 4 | 61 | 76 |
| Compound 16 | 85 | 93 |
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. Compounds containing the 1H-pyrazole structure have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). A recent study indicated that these compounds could effectively inhibit cell proliferation in these cancer types .
Case Study 1: Antimicrobial Evaluation
In a systematic evaluation of antimicrobial activity, five specific pyrazole derivatives were tested for their efficacy against multiple bacterial strains. Among them, compound 7b emerged as the most potent, showcasing a broad spectrum of activity against both gram-positive and gram-negative bacteria .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms of pyrazole derivatives revealed that they significantly reduce levels of inflammatory cytokines in vitro. The results suggested that these compounds could be developed further for therapeutic applications in inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for 5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole, and how do reaction conditions influence yield?
The compound can be synthesized via Vilsmeier-Haack formylation of pyrazole precursors, as demonstrated for analogous structures. Key steps include:
- Cyclocondensation of substituted hydrazines with β-ketoesters to form the pyrazole core.
- Chloromethylation using POCl₃/DMF under reflux (60–80°C) to introduce the 2-chloro-4-nitrophenoxy group. Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of pyrazole to chloromethylating agent) and reaction time (8–12 hours) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign signals for pyrazole protons (δ 3.95 ppm for methyl groups) and aromatic substituents (δ 7.78–7.81 ppm for fluorophenyl groups in analogs) .
- X-ray diffraction : Resolve crystal packing (e.g., dihedral angles between pyrazole and aryl rings, ~72.8°) and intermolecular interactions (C–H···O hydrogen bonds) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 238 [M⁺] for related carbaldehydes) .
Q. How does the crystal structure inform stability and reactivity?
Intermolecular interactions (e.g., C–H···O bonds) stabilize the lattice, reducing susceptibility to hydrolysis. The steric bulk of the 2-chloro-4-nitrophenoxy group may hinder nucleophilic attack at the pyrazole C4 position .
Advanced Research Questions
Q. How do substituents (e.g., chloro, nitro) modulate biological activity or physicochemical properties?
- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilicity, potentially improving binding to targets like carbonic anhydrase isoforms (observed in analogs with trifluoromethyl groups) .
- LogP calculations : Nitro groups increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
Q. What molecular docking strategies are suitable for identifying potential targets?
- AutoDock Vina : Dock the compound into active sites of enzymes (e.g., carbonic anhydrase IX) using coordinates from PDB entries (e.g., 3IAI).
- Validate docking poses with MD simulations (GROMACS) to assess binding stability. Analogous pyrazoles show affinity for hydrophobic pockets via π-π stacking and halogen bonding .
Q. How can researchers resolve contradictions in pharmacological data (e.g., efficacy vs. toxicity)?
- Dose-response profiling : Use in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish therapeutic indices.
- Metabolite screening : LC-MS/MS can identify reactive intermediates (e.g., nitro-reduction products) that contribute to toxicity .
Q. What methodologies optimize regioselectivity in multi-step syntheses?
- Protecting groups : Temporarily block reactive sites (e.g., pyrazole N2) during chloromethylation.
- Microwave-assisted synthesis : Reduces side reactions (e.g., over-nitration) by accelerating reaction kinetics .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Bioisosteric replacement : Substitute the nitro group with -CF₃ or -CN to balance potency and metabolic stability.
- Fragment-based drug design : Combine the pyrazole core with bioactive moieties (e.g., triazoles) to enhance target engagement .
Q. What strategies address low yields in heterocyclic coupling reactions?
Q. How should researchers design in vitro models to evaluate bioactivity?
- Enzyme inhibition assays : Test against COX-2 or carbonic anhydrase isoforms using fluorogenic substrates.
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) tracks intracellular localization in cancer cell lines .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
